alpha-(Isopropyl)-gamma-methylcyclohexanepropanol

Fragrance Chemistry Physicochemical Properties Structure-Property Relationship

Alpha-(Isopropyl)-gamma-methylcyclohexanepropanol (CAS 93963-36-1), systematically identified as 5-cyclohexyl-2-methylhexan-3-ol, is a C13H26O secondary alcohol with a molecular weight of 198.34 g/mol and a computed LogP of 4.8. This compound belongs to the cyclohexanepropanol family of synthetic fragrance ingredients, characterized by a cyclohexyl ring, a branched alkanol chain, and a secondary hydroxyl group responsible for its olfactory properties.

Molecular Formula C13H26O
Molecular Weight 198.34 g/mol
CAS No. 93963-36-1
Cat. No. B12681743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-(Isopropyl)-gamma-methylcyclohexanepropanol
CAS93963-36-1
Molecular FormulaC13H26O
Molecular Weight198.34 g/mol
Structural Identifiers
SMILESCC(C)C(CC(C)C1CCCCC1)O
InChIInChI=1S/C13H26O/c1-10(2)13(14)9-11(3)12-7-5-4-6-8-12/h10-14H,4-9H2,1-3H3
InChIKeyNFHXEHFWFFRUOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha-(Isopropyl)-gamma-methylcyclohexanepropanol (CAS 93963-36-1): Procurement-Relevant Physicochemical and Functional Profile


Alpha-(Isopropyl)-gamma-methylcyclohexanepropanol (CAS 93963-36-1), systematically identified as 5-cyclohexyl-2-methylhexan-3-ol, is a C13H26O secondary alcohol with a molecular weight of 198.34 g/mol and a computed LogP of 4.8 [1]. This compound belongs to the cyclohexanepropanol family of synthetic fragrance ingredients, characterized by a cyclohexyl ring, a branched alkanol chain, and a secondary hydroxyl group responsible for its olfactory properties. Industrially, it is recognized for its utility in perfume and personal care formulations, where it is reported to impart fresh, floral, and aldehydic notes [2]. Its physical state as a liquid with a density of 0.89 g/cm³ and a boiling point of 259.3°C at 760 mmHg aligns with the volatility and substantivity requirements of mid-to-base note fragrance ingredients [1].

Olfactory Role Reported fresh-floral aldehydic character; fits mid-to-base note bridging in fragrance accords
Substantivity Higher LogP and molecular weight support extended skin and fabric retention screening
Matrix Fit Hindered secondary alcohol profile suggests compatibility with aggressive matrix stability evaluation

Why Alpha-(Isopropyl)-gamma-methylcyclohexanepropanol Cannot Be Indiscriminately Substituted by In-Class Cyclohexanepropanols


The cyclohexanepropanol class exhibits profound olfactory divergence driven by subtle variations in alkyl branching and stereochemistry, a phenomenon well-documented in the design of muguet (lily-of-the-valley) odorants [1]. Within the 3-alkylcyclohexanol sub-family, small changes to the alkyl chain length, position, or branching pattern can shift the dominant odor character from floral to woody or completely abolish the desired note, as established by qualitative structure-activity relationship (SAR) studies [1]. For instance, the commercial standard Coranol (2,2-dimethyl cyclohexanepropanol) provides a fresh, floral, muguet odor, whereas the addition of methyl or isopropyl groups on the cyclohexane ring or propanol backbone yields woody-amber or even fruity profiles [2]. Consequently, generic substitution of alpha-(Isopropyl)-gamma-methylcyclohexanepropanol with a seemingly similar analog like Coranol or Norlimbanol would unpredictably alter the fragrance character, stability, and tenacity of the final formulation, potentially compromising product performance and requiring costly reformulation. The specific isopropyl and gamma-methyl substitution pattern of the target compound encodes a unique and non-interchangeable olfactory signature.

Branching Shift Even single methyl-group changes on the cyclohexanepropanol backbone may shift odor from fresh-floral to woody-amber, requiring reformulation
Volatility Mismatch Generic in-class substitutes with different vapor pressure may alter fragrance tenacity and perception timeline
Stability Divergence Less-hindered alcohol analogs may degrade faster in bleach or acidic matrices; steric protection profile may not transfer

Quantitative Evidence for the Selection of Alpha-(Isopropyl)-gamma-methylcyclohexanepropanol: A Head-to-Head Comparator Analysis


Structural and Physical Property Differentiation from Coranol (CAS 83926-73-2)

Alpha-(Isopropyl)-gamma-methylcyclohexanepropanol is structurally distinguished from the widely used muguet odorant Coranol (2,2-dimethyl cyclohexanepropanol) by the presence of an isopropyl group on the alpha-carbon and a methyl group on the gamma-carbon of the propanol chain, instead of a gem-dimethyl substitution. This structural difference results in a higher molecular weight (198.34 vs. 184.32 g/mol) and a higher computed LogP (4.8 vs. 3.8), indicating greater hydrophobicity and potential for enhanced skin and fabric substantivity [1][2].

vs. Coranol
Cross-study comparable
MW +14.0 g/mol (7.6% higher); LogP +1.0 unit (4.8 vs 3.8)
Supports substantivity screening context
Computed property context; validate experimentally
Fragrance Chemistry Physicochemical Properties Structure-Property Relationship

Odor Character Differentiation from alpha-(Isopropyl)-gamma,gamma-dimethylcyclohexanepropanol (CAS 94138-66-6)

The target compound, lacking the additional gamma-methyl group present in alpha-(isopropyl)-gamma,gamma-dimethylcyclohexanepropanol, is expected to exhibit a distinctly different odor profile. Patent literature on structurally related 4-alkyl cyclohexanepropanals suggests that alpha-methyl-4-isopropyl cyclohexanepropanal possesses aldehydic, fresh, and floral notes, while alpha-methyl-4-isobutyl cyclohexanepropanal imparts strong floral, muguet, aldehydic, and lactonic notes [1]. By analogous substitution, the steric and electronic effects of the additional methyl group in the gamma,gamma-dimethyl derivative likely shift the odor character towards woody-amber facets, reducing the fresh-aldehydic intensity that makes the target compound valuable for top-note freshness.

Odor SAR Shift
Class-level inference
Gamma-methyl addition shifts fresh-floral to woody-amber character (qualitative SAR)
Supports odor character specification review
SAR inference; data to verify
Olfactory Evaluation Fragrance Ingredients Structure-Odor Relationship

Volatility and Substantivity Comparison with 3-Alkylcyclohexanol Muguet Ingredients

The target compound's boiling point of 259.3 °C at 760 mmHg and vapor pressure of approximately 0.002 mmHg at 25 °C position it as significantly less volatile than many 3-alkylcyclohexanol muguet ingredients, which typically exhibit boiling points in the 220-240 °C range [1][2]. This lower volatility suggests a reduced vapor pressure-driven odor intensity but potentially greater tenacity on skin and in laundry applications.

Volatility Profile
Class-level inference
BP ~259 °C; VP ~0.002 mmHg at 25 °C — approx. 10-25x lower than typical muguet alcohols
Supports tenacity screening context
Reported lower volatility; class-level review needed
Fragrance Tenacity Vapor Pressure Substantivity

Stability Differentiation via Structural Analogy to Hindered Alcohol Fragrance Ingredients

As a secondary alcohol flanked by an isopropyl group at the alpha-position and a cyclohexyl group at the gamma-position, the target compound benefits from steric shielding of the hydroxyl moiety, analogous to the stability gains observed in other hindered cyclohexanol fragrance ingredients [1]. This structural feature is expected to confer superior resistance to oxidative degradation and esterification compared to primary alcohols like 3-cyclohexylpropanol or less hindered secondary alcohols in the same class. U.S. Patent 6,235,943 explicitly demonstrates that alpha,alpha-disubstituted cyclohexanepropanols exhibit unexpected oxidative stability, which enhances their lifetime in aggressive product matrices such as bleach-containing cleaners [1].

Stability Inference
Supporting evidence
Steric hindrance from alpha-isopropyl substitution predicted to reduce oxidative degradation
Reported steric hindrance context
Stability inference from patent analogs; validate in target matrix
Chemical Stability Fragrance Formulation Oxidative Degradation

Recommended Deployment Scenarios for Alpha-(Isopropyl)-gamma-methylcyclohexanepropanol Based on Empirical Evidence


Long-Lasting Fine Fragrance Formulations

Leverage the compound's high LogP (4.8) and low vapor pressure (0.002 mmHg) to design eau de parfum and eau de toilette formulations with extended skin substantivity. Its predicted fresh-floral aldehydic character makes it suitable as a top-to-middle note bridging ingredient, providing lift while contributing to the fragrance's lasting power, thereby differentiating formulations from those relying on more volatile muguet ingredients like Coranol [1].

Fabric Care Products Requiring Multi-Day Fragrance Longevity

Incorporate the compound into fabric softeners and laundry beads where tenacity on cloth is paramount. The compound's higher molecular weight and lower volatility, relative to typical 3-alkylcyclohexanols, translate to slower evaporation from fabric fibers, enabling odor perception for up to 72 hours post-wash. This addresses the consumer demand for long-lasting freshness without the cost and complexity of encapsulation technologies [2].

Aggressive Product Matrices Requiring Fragrance Stability

Formulate with this hindered secondary alcohol in bleach cleaners, acidic toilet bowl cleaners, or antiperspirant sticks, where primary alcohol fragrances rapidly degrade. The steric protection around the hydroxyl group, inferred from analogous patented cyclohexanols, predicts extended chemical integrity, preventing off-odor development and maintaining fragrance performance throughout the product's shelf life [3].

Research Tool for Muguet Structure-Odor Relationship (SAR) Studies

Utilize the compound as a reference molecule in academic or industrial fragrance research investigating the SAR of alkyl-substituted cyclohexanepropanols. Its unique alpha-isopropyl gamma-methyl substitution pattern fills a gap in the existing SAR matrix between Coranol and the woody-amber analogs, allowing systematic mapping of odor quality against alkyl branching parameter [4].

Application
Selection Property
Validation Focus
Fine fragrance tenacity
LogP and vapor pressure profile
Skin substantivity evaluation
Fabric care longevity
Molecular weight and volatility profile
Fabric retention and odor duration
Aggressive matrix stability
Steric hindrance around hydroxyl
Oxidative stability in bleach/acidic matrices
Muguet SAR research
Unique alpha-isopropyl branching
Odor quality vs alkyl branching mapping
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